ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate

Catalog No.
S13901318
CAS No.
M.F
C20H15BrFIN2O4S
M. Wt
605.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imi...

Product Name

ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate

IUPAC Name

ethyl 2-[2-bromo-4-[(E)-[2-(4-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-iodophenoxy]acetate

Molecular Formula

C20H15BrFIN2O4S

Molecular Weight

605.2 g/mol

InChI

InChI=1S/C20H15BrFIN2O4S/c1-2-28-17(26)10-29-18-14(21)7-11(8-15(18)23)9-16-19(27)25-20(30-16)24-13-5-3-12(22)4-6-13/h3-9H,2,10H2,1H3,(H,24,25,27)/b16-9+

InChI Key

NHTVSNDAUKCTRH-CXUHLZMHSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1I)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1I)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br

Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate is a complex organic compound with the molecular formula C20H15BrFIN2O4SC_{20}H_{15}BrFIN_2O_4S and a molar mass of 605.22 g/mol. This compound features multiple functional groups, including bromo, iodo, and thiazolidinone moieties, which contribute to its chemical reactivity and biological activity. The compound's structure is characterized by a thiazolidinone ring, an imino group, and various aromatic substituents, making it a subject of interest in medicinal chemistry and organic synthesis.

The reactivity of ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate can be attributed to its electrophilic bromine and iodine atoms, which can participate in substitution reactions. Additionally, the imino group can undergo hydrolysis or condensation reactions under appropriate conditions. The thiazolidinone ring may also be involved in cyclization or nucleophilic attack reactions due to its electron-deficient nature.

Compounds containing thiazolidinone rings are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate has shown potential in preliminary studies for inhibiting certain cancer cell lines and exhibiting antibacterial activity against specific pathogens. The presence of the fluorophenyl group may enhance its lipophilicity and biological efficacy.

The synthesis of ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate typically involves multi-step synthetic pathways. One approach includes:

  • Formation of the Thiazolidinone Ring: Starting from thiazolidine derivatives, condensation reactions with appropriate aldehydes or ketones can yield the thiazolidinone structure.
  • Introduction of Iodo and Bromo Groups: Electrophilic halogenation reactions can be employed to introduce iodine and bromine into the aromatic system.
  • Esterification: The final step usually involves esterification with ethyl acetate to form the target compound.

Ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate may find applications in pharmaceuticals as a lead compound for developing new drugs targeting bacterial infections or cancer. Its unique structure could also be utilized in material science for synthesizing novel polymers or coatings.

Preliminary interaction studies suggest that ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate interacts with specific biological targets, potentially inhibiting enzymes involved in cancer progression or bacterial growth. Further studies using techniques such as molecular docking and in vitro assays are needed to elucidate these interactions more clearly.

Several compounds share structural similarities with ethyl {2-bromo-4-[(E)-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-6-iodophenoxy}acetate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesBiological Activity
Ethyl 2-(4-bromo-2-fluorophenyl)acetate924312-09-4Bromo and fluorine substituents on phenylAntimicrobial
Methyl 2-(4-bromo-2-fluorophenyl)acetate193290-19-6Similar bromo and fluorine substituentsAnticancer
Ethyl 2-(3,5-dibromo-2-fluorophenyl)acetate1803817-32-4Multiple bromo substituentsAntibacterial
Ethyl 2-(4,5-dibromo-2-fluorophenyl)acetate1804418-80-1Dibrominated phenyl ringAntifungal

The uniqueness of ethyl {2-bromo-4-[...]} lies in its complex thiazolidinone structure combined with multiple halogen substituents that may enhance its biological activity compared to simpler derivatives. This complexity may provide enhanced interactions with biological targets due to increased molecular diversity.

XLogP3

5.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

603.89647 g/mol

Monoisotopic Mass

603.89647 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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